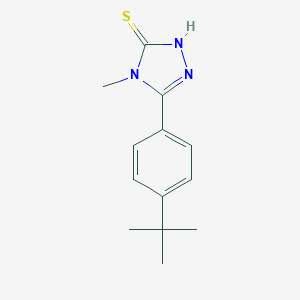

5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-13(2,3)10-7-5-9(6-8-10)11-14-15-12(17)16(11)4/h5-8H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHKPLKLHZOBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351515 | |

| Record name | 5-(4-tert-Butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-75-2 | |

| Record name | 5-[4-(1,1-Dimethylethyl)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-tert-Butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and publicly available data on structurally analogous compounds. We will explore a plausible synthetic route, predict key spectral characteristics (FT-IR, NMR, Mass Spectrometry), and discuss potential thermal behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of novel 1,2,4-triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in the architecture of numerous biologically active molecules. Its unique structural features, including the presence of three nitrogen atoms, impart favorable properties such as metabolic stability, hydrogen bonding capability, and dipole moment, which are crucial for molecular recognition and binding to biological targets. The incorporation of a thiol group at the 3-position further enhances the chemical versatility of this scaffold, allowing for a wide range of derivatizations and interactions with biological macromolecules.

Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The title compound, this compound, combines the proven bioactivity of the triazole-thiol core with a bulky, lipophilic tert-butylphenyl group, a feature often exploited in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. The N-methyl substituent on the triazole ring can influence the molecule's conformation and solubility.

This guide will systematically delineate the expected physicochemical characteristics of this promising molecule, providing a foundational understanding for its further investigation and application.

Synthesis and Molecular Structure

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. A common and effective method involves the cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[3] The proposed synthetic pathway for this compound is outlined below.

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound.

Step-by-Step Experimental Protocol:

-

Synthesis of 4-tert-butylbenzohydrazide:

-

To a solution of 4-tert-butylbenzoic acid in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated 4-tert-butylbenzohydrazide by filtration. Wash with cold solvent and dry.

-

-

Synthesis of 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide:

-

Dissolve the 4-tert-butylbenzohydrazide in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of methyl isothiocyanate to the solution.

-

Reflux the mixture for several hours. The product, 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide, will precipitate upon cooling.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

-

Synthesis of this compound:

-

Suspend the 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH or 10% K2CO3).

-

Reflux the mixture for several hours. The cyclization reaction will result in the formation of the sodium or potassium salt of the triazole-thiol.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to a pH of 5-6.

-

The desired product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a central 1,2,4-triazole ring, which can exist in tautomeric forms (thione and thiol). The thiol form is generally favored in solution.

Diagram: Molecular Structure

Caption: 2D structure of the title compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of the title compound.

| Property | Predicted/Known Value | Source/Method |

| Molecular Formula | C13H17N3S | - |

| Molecular Weight | 247.36 g/mol | - |

| CAS Number | 175276-75-2 | Fluorochem |

| Appearance | White to off-white solid (Predicted) | Analogy to similar compounds |

| Melting Point | Not available. Expected to be in the range of 150-250 °C. | Analogy to similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. | Chemical structure analysis |

| pKa | Estimated to be around 7-8 for the thiol group. | Analogy to similar compounds |

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for the title compound, the following sections provide predicted spectral data based on the analysis of its functional groups and comparison with closely related, well-characterized 1,2,4-triazole-3-thiol derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| ~3100-3000 | Aromatic C-H stretch | Medium to weak |

| ~2960-2870 | Aliphatic C-H stretch (tert-butyl and methyl) | Strong |

| ~2600-2550 | S-H stretch (thiol) | Weak, often broad |

| ~1610-1580 | C=N stretch (triazole ring) | Medium to strong |

| ~1500-1400 | C=C stretch (aromatic ring) | Medium to strong |

| ~1365 | C-H bend (tert-butyl) | Medium |

| ~1250 | C-N stretch | Medium |

| ~700-600 | C-S stretch | Weak to medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | singlet | 1H | SH (thiol proton) |

| ~7.6 - 7.8 | doublet | 2H | Aromatic protons ortho to the triazole ring |

| ~7.4 - 7.6 | doublet | 2H | Aromatic protons meta to the triazole ring |

| ~3.4 - 3.6 | singlet | 3H | N-CH₃ (methyl protons) |

| ~1.3 | singlet | 9H | C(CH₃)₃ (tert-butyl protons) |

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=S (thione carbon) |

| ~150 - 155 | C5 of triazole ring |

| ~150 - 155 | Aromatic quaternary carbon attached to the tert-butyl group |

| ~125 - 130 | Aromatic CH carbons |

| ~120 - 125 | Aromatic quaternary carbon attached to the triazole ring |

| ~34 - 36 | Quaternary carbon of the tert-butyl group |

| ~31 | Methyl carbons of the tert-butyl group |

| ~30 - 33 | N-CH₃ carbon |

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 247.1194 (calculated for C₁₃H₁₇N₃S)

-

Key Fragmentation Patterns (Predicted):

-

Loss of the tert-butyl group ([M-57]⁺)

-

Cleavage of the triazole ring

-

Loss of the thiol group or sulfur atom

-

Thermal Analysis (Predicted)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of a compound.

-

DSC: An endothermic peak corresponding to the melting point is expected. The absence of other significant thermal events before melting would indicate good thermal stability.

-

TGA: The compound is expected to be stable up to its melting point. Above this temperature, a multi-step decomposition process is likely, involving the loss of the tert-butyl group, followed by the degradation of the aromatic and triazole rings.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several promising avenues for its application in drug discovery and development:

-

Anticancer Agents: The 1,2,4-triazole scaffold is a key component of several approved anticancer drugs. The title compound could be investigated for its cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The triazole-thiol moiety is known to exhibit broad-spectrum antimicrobial activity. This compound could be screened for its efficacy against bacterial and fungal pathogens.[1]

-

Enzyme Inhibitors: The thiol group can act as a coordinating ligand for metal ions in the active sites of metalloenzymes, suggesting potential inhibitory activity.

Conclusion

References

-

Singh, R. K., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1483-1490. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13254926, 4-(3-Tert-butyl-5-methylphenyl)-1,2,4-triazole. [Link]

-

Kopru, S., et al. (2011). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. E-Journal of Chemistry, 8(1), 33-38. [Link]

-

Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. [Link]

-

Turan-Zitouni, G., et al. (2016). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 21(8), 1058. [Link]

-

Kravchenko, S. D., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-21. [Link]

-

Barbuceanu, S. F., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(12), 1635-1645. [Link]

-

Tretyakov, B. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7953. [Link]

Sources

Spectroscopic and Structural Elucidation of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 175276-75-2).[1] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data and experimental findings from analogous structures to offer a robust characterization framework. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a discussion of the synthetic rationale that dictates the compound's structural and, consequently, its spectroscopic identity. Our approach is grounded in established principles of spectroscopic interpretation and validated by comparative analysis with closely related, published analogues.

Introduction: The Significance of Substituted 1,2,4-Triazole-3-thiols

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[2][3] The derivatization of this core, particularly with a thiol group at the 3-position and varied substituents at the N-4 and C-5 positions, gives rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][5] The title compound, this compound, is of particular interest due to the incorporation of a bulky, lipophilic tert-butylphenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

A precise understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides the foundational spectroscopic knowledge base for this promising molecule.

Synthetic Strategy and Mechanistic Insight

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process that typically proceeds via a two-step sequence involving the formation of a thiosemicarbazide intermediate followed by cyclization.[4][6]

Diagram: Proposed Synthesis Pathway

Caption: A plausible synthetic route for the title compound.

Experimental Protocol: Synthesis of 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide

-

Reaction Setup: In a round-bottom flask, 4-tert-butylbenzohydrazide (1 equivalent) is dissolved in a suitable solvent like ethanol.

-

Reagent Addition: Methyl isothiocyanate (1 equivalent) is added to the solution.

-

Reaction Conditions: The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and dried.

Experimental Protocol: Base-Catalyzed Cyclization

-

Reaction Setup: The synthesized 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of a strong base, such as 2M sodium hydroxide.

-

Reaction Conditions: The suspension is heated under reflux until a clear solution is obtained, indicating the completion of the cyclization.

-

Work-up: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the triazole-3-thiol. The product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

The choice of a strong base in the cyclization step is crucial as it facilitates the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, the following spectral characteristics are expected for this compound.[7][8]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | Singlet (broad) | 1H | SH (thiol proton) |

| ~7.5 - 7.7 | Doublet | 2H | Aromatic protons (ortho to triazole) |

| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons (meta to triazole) |

| ~3.4 - 3.6 | Singlet | 3H | N-CH₃ (methyl protons) |

| ~1.3 | Singlet | 9H | C(CH₃)₃ (tert-butyl protons) |

Interpretation of ¹H NMR Spectrum:

-

The downfield signal for the SH proton is characteristic of thiol groups in heterocyclic systems and is often broad due to exchange with residual water or tautomerism.[7][8]

-

The aromatic protons of the 4-tert-butylphenyl group are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring.

-

A sharp singlet in the upfield region corresponds to the nine equivalent protons of the tert-butyl group .

-

The singlet for the N-methyl group is a key identifier for this specific derivative.[9]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=S (thione tautomer) |

| ~150 - 155 | C-5 (carbon attached to the phenyl ring) |

| ~145 - 150 | Aromatic quaternary carbon (C-tert-butyl) |

| ~128 - 132 | Aromatic CH (ortho to triazole) |

| ~125 - 128 | Aromatic CH (meta to triazole) |

| ~120 - 125 | Aromatic quaternary carbon (C-triazole) |

| ~34 - 36 | Quaternary carbon of tert-butyl group |

| ~31 - 33 | N-CH₃ |

| ~30 - 32 | C(CH₃)₃ |

Interpretation of ¹³C NMR Spectrum:

-

The chemical shift of the C=S carbon is a key indicator of the thione tautomer, which is often in equilibrium with the thiol form.

-

The signals for the aromatic carbons can be assigned based on their substitution pattern and expected electronic environment.

-

The upfield signals correspond to the carbons of the N-methyl and tert-butyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3200 | Medium | N-H stretch (from thione tautomer) |

| ~2900 - 3000 | Strong | C-H stretch (aromatic and aliphatic) |

| ~2550 - 2600 | Weak | S-H stretch (thiol tautomer) |

| ~1600 - 1610 | Medium | C=N stretch (triazole ring) |

| ~1480 - 1520 | Strong | C=C stretch (aromatic ring) |

| ~1250 - 1300 | Strong | C=S stretch (thione tautomer) |

Interpretation of IR Spectrum:

-

The presence of a weak band around 2550-2600 cm⁻¹ would confirm the presence of the thiol (S-H) group.

-

A broader band in the region of 3100-3200 cm⁻¹ would indicate the presence of the N-H group from the thione tautomer, suggesting a tautomeric equilibrium in the solid state.

-

Strong absorptions corresponding to C-H, C=N, and C=C stretching vibrations are expected.

-

A strong band in the 1250-1300 cm⁻¹ region is characteristic of the C=S bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~261 | [M]⁺, Molecular ion |

| ~246 | [M - CH₃]⁺ |

| ~204 | [M - C(CH₃)₃]⁺ |

| ~118 | [4-tert-butylphenyl]⁺ |

Diagram: Predicted Mass Fragmentation Pathway

Caption: Plausible fragmentation of the molecular ion.

Interpretation of Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₇N₃S), which is approximately 261.36 g/mol . Common fragmentation patterns would involve the loss of a methyl radical from the tert-butyl group to give a stable tertiary carbocation, or the loss of the entire tert-butyl group. Further fragmentation can lead to the formation of the 4-tert-butylphenyl cation.

Conclusion

This technical guide provides a detailed spectroscopic and structural analysis of this compound. By integrating predictive data with experimental observations from analogous compounds, we have constructed a comprehensive characterization profile. This information is vital for researchers working on the synthesis, modification, and biological evaluation of this and related 1,2,4-triazole derivatives. The provided protocols and interpretations offer a solid foundation for quality control and further investigation in the field of medicinal chemistry.

References

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

- Singh, P., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(4).

-

National Center for Biotechnology Information. (n.d.). 5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. PubChem. Retrieved from [Link]

- Kolb, J., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(23), 5727.

- Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(15), 4991.

-

Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PubMed Central. Retrieved from [Link]

-

Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem Mass Spectrometric Characterization of Thiol Peptides Modified by the Chemoselective Cationic Sulfhydryl Reagent (4-Iodobutyl)Triphenylphosphonium—. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijbr.com.pk [ijbr.com.pk]

- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Tautomerism in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols: A Comprehensive Technical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] When substituted with a thiol group at the 3-position, these compounds exhibit a critical chemical phenomenon: thione-thiol tautomerism. This guide provides an in-depth exploration of this tautomeric equilibrium in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. We will dissect the structural nuances of the thione and thiol forms, present detailed methodologies for their synthesis and characterization, and analyze the physicochemical factors that govern the equilibrium's position. Understanding and controlling this tautomerism is paramount, as the predominant form dictates the molecule's steric and electronic profile, directly impacting its interaction with biological targets and, consequently, its pharmacological activity.[3]

The Thione-Thiol Tautomeric Equilibrium: A Structural Overview

The core of our discussion lies in the dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. This is a prototropic tautomerism, involving the migration of a proton and a concurrent shift of a double bond.

-

Thione Tautomer (4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione): This form contains a thiocarbonyl group (C=S) and an N-H bond within the triazole ring. It is often referred to as the "lactam" or "amide" analogue.

-

Thiol Tautomer (4,5-disubstituted-4H-1,2,4-triazole-3-thiol): This form contains a sulfhydryl group (S-H) and is characterized by a fully aromatic triazole ring. It is also known as the "lactim" or "imidic" form.

Computational and experimental studies consistently show that for most 4,5-disubstituted-1,2,4-triazole-3-thiols, the thione form is the predominant and more stable tautomer in both the solid state and in neutral solutions.[3][4][5][6] Quantum chemical calculations, often using Density Functional Theory (DFT) methods like B3LYP, indicate that the thione form is energetically favored.[4][5][6]

Caption: The dynamic equilibrium between thione and thiol tautomers.

Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

A robust understanding of tautomerism begins with the synthesis of the core molecule. The most prevalent and efficient method is a two-step process involving the formation of a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.[1][7][8][9]

Caption: General synthetic workflow for 1,2,4-triazole-3-thiols.

Experimental Protocol: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from established methodologies and serves as a representative example.[1]

-

Synthesis of the Thiosemicarbazide Intermediate:

-

Dissolve benzoyl hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add cyclohexyl isothiocyanate (1 equivalent) to the solution.

-

Heat the mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The thiosemicarbazide product will often precipitate.

-

Filter the solid, wash with cold ethanol, and dry to yield 1-benzoyl-4-cyclohexylthiosemicarbazide.

-

-

Cyclization to the Triazole:

-

Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8-10%, 5-10 equivalents).

-

Heat the mixture under reflux for 4-6 hours until a clear solution is obtained. The absence of the thiosemicarbazide starting material can be confirmed by TLC.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

-

The 4,5-disubstituted-1,2,4-triazole-3-thiol will precipitate out of the solution.

-

Filter the solid product, wash thoroughly with cold water to remove salts, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[1]

-

Analytical Characterization and Tautomer Discrimination

Distinguishing between the thione and thiol tautomers requires a multi-faceted analytical approach. No single technique is sufficient; rather, a combination of spectroscopic and computational methods provides a self-validating system for structural elucidation.

Caption: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[10][11][12] The chemical environment of the protons and carbons differs significantly between the two forms.

-

¹H NMR: The key diagnostic signal is the labile proton.

-

Thione Form: The N-H proton is highly deshielded and appears as a broad singlet in the range of 12.4 - 14.0 ppm .[1][3]

-

Thiol Form: The S-H proton is significantly more shielded, appearing at a much higher field, typically between 1.1 - 4.0 ppm .[3] Its signal can sometimes be weak or overlap with alkyl protons.

-

-

¹³C NMR: The carbon of the C=S or C-S group provides a clear distinction.

-

Thione Form: The thiocarbonyl carbon (C=S) resonates at a characteristic downfield shift of approximately 169.0 ppm .[3]

-

| NMR Signal | Thione Tautomer | Thiol Tautomer | Reference |

| ¹H Chemical Shift (NH/SH) | 12.4 - 14.0 ppm (broad) | 1.1 - 4.0 ppm (sharp/weak) | [1][3] |

| ¹³C Chemical Shift (C3) | ~169.0 ppm (C=S) | Lower field than C=N, higher than C=S | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups present in the solid state or in solution.

-

Thione Form: The spectrum is characterized by two key absorptions:

-

Thiol Form: The presence of this tautomer would be indicated by:

-

S-H Stretch: A weak and sharp band around 2550 - 2650 cm⁻¹ .[3] This band is often absent or difficult to detect if the thione form is overwhelmingly dominant.

-

-

Validation of Cyclization: The absence of the carbonyl (C=O) absorption band (typically ~1680 cm⁻¹) from the thiosemicarbazide precursor confirms that the dehydrative cyclization was successful.[1]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For the vast majority of 4,5-disubstituted-1,2,4-triazole-3-thiols studied, X-ray analysis has confirmed that the thione tautomer is the form that crystallizes .[3][6][13] This provides an authoritative structural anchor for interpreting spectroscopic data from solution studies.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique can be used to study the tautomeric equilibrium in solution quantitatively. Under specific chromatographic conditions, it may be possible to separate the two tautomers. A study on a similar triazole demonstrated the simultaneous presence of two forms in solution, with the major peak corresponding to the thione and a minor peak to the thiol, allowing for the calculation of their ratio (e.g., 97.27% : 2.73%).[14]

Factors Influencing the Tautomeric Equilibrium

While the thione form is generally more stable, the position of the equilibrium is not static and can be influenced by several factors.

Substituent Effects

The electronic nature of the R and R' groups at the N4 and C5 positions can modulate the relative stabilities of the tautomers.

-

Electronic Effects: Electron-donating or electron-withdrawing groups can influence the acidity of the N-H proton and the basicity of the thiocarbonyl sulfur, thereby subtly shifting the equilibrium. However, multiple computational studies have concluded that for many derivatives, these substituent effects do not override the intrinsic stability of the thione form.[4][5]

-

Steric and Intramolecular Interactions: The orientation of substituents, particularly aryl groups, can lead to specific intramolecular interactions. For example, an ortho-substituted group might form an intramolecular hydrogen bond that stabilizes one tautomer over another.[15][16]

Solvent Effects

The choice of solvent has a profound impact on the tautomeric equilibrium.[17]

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with both the N-H proton and the C=S sulfur of the thione tautomer. This strong solvation preferentially stabilizes the more polar thione form, shifting the equilibrium almost exclusively in its favor.[18][19]

-

Nonpolar Solvents (e.g., Cyclohexane, Dioxane): In dilute solutions of nonpolar solvents, self-association is minimized, and the equilibrium can shift towards the less polar thiol form.[18][19]

-

Solvent-Assisted Tautomerization: The solvent can actively participate in the proton transfer mechanism, lowering the energy barrier for interconversion between the two forms.[20]

Significance in Drug Development and Medicinal Chemistry

The study of tautomerism is not merely an academic exercise; it has profound implications for drug design. The two tautomers possess different three-dimensional shapes, hydrogen bond donor/acceptor profiles, and lipophilicity.

-

Receptor Binding: Only one tautomeric form may have the correct geometry and electronic distribution to bind effectively to a target enzyme or receptor.[3] An incorrect assignment of the dominant tautomer during computational screening can lead to false predictions of biological activity.

-

Pharmacokinetics: The different polarities of the tautomers can affect properties like membrane permeability and solubility, influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Bioactivity: The 1,2,4-triazole-3-thione scaffold is associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][21][22][23] The specific activity is intrinsically linked to the predominant tautomeric structure.

Conclusion

The thione-thiol tautomerism of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a fundamental aspect of their chemistry that directly influences their application in drug discovery. A consensus from extensive spectroscopic, crystallographic, and computational data indicates a strong preference for the thione tautomer under most physiological conditions. However, a comprehensive understanding of the subtle influences of substituents and the significant impact of the molecular environment is critical for any researcher in this field. The rigorous, multi-technique analytical approach detailed in this guide provides a self-validating framework for accurately characterizing these valuable heterocyclic compounds, ensuring that their full therapeutic potential can be realized.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. doi: 10.4236/aim.2013.34050. Retrieved January 12, 2026, from [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. Retrieved January 12, 2026, from [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. doi: 10.1007/s00894-009-0585-z. Retrieved January 12, 2026, from [Link]

-

Gomon, D. O., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10116-10126. doi: 10.1021/acs.jpca.6b08317. Retrieved January 12, 2026, from [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. Retrieved January 12, 2026, from [Link]

-

Sykula, A., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 6, 593. doi: 10.3389/fchem.2018.00593. Retrieved January 12, 2026, from [Link]

-

Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489. doi: 10.1139/v90-228. Retrieved January 12, 2026, from [Link]

-

The use of NMR spectroscopy to study tautomerism. (2006). SciSpace. Retrieved January 12, 2026, from [Link]

-

Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. Retrieved January 12, 2026, from [Link]

-

Gomon, D. O., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10116-10126. doi: 10.1021/acs.jpca.6b08317. Retrieved January 12, 2026, from [Link]

-

Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 97, 830-870. doi: 10.1016/j.ejmech.2014.11.033. Retrieved January 12, 2026, from [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

-

Gümrükçüoğlu, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(8), 571-578. doi: 10.3390/70800571. Retrieved January 12, 2026, from [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mechanism of solvent-assisted tautomerization between anti-thione and anti-thiol complexes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tautomerism in aromatic heterocycles. (n.d.). Química Orgánica. Retrieved January 12, 2026, from [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

-

The thione-thiol tautomerism in simple thioamides. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

-

Gümrükçüoğlu, N., et al. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 7(8), 571-578. Retrieved January 12, 2026, from [Link]

-

Thione–thiol tautomerism of I' and II'. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (2019). Molecules, 24(17), 3144. doi: 10.3390/molecules24173144. Retrieved January 12, 2026, from [Link]

-

Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489. Retrieved January 12, 2026, from [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. Retrieved January 12, 2026, from [Link]

-

Solvent effects on keto-enol equilibria: tests of quantitative models. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Theoretical Considerations Regarding the Thione-thiol Tautomerism. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

The thione‐thiol tautomerism in 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Al-Warhi, T., et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 27(15), 4987. doi: 10.3390/molecules27154987. Retrieved January 12, 2026, from [Link]

-

On tautomerism of 1,2,4-triazol-3-ones. (2015). Sci-Hub. Retrieved January 12, 2026, from [Link]

-

4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 23. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Strategic Approach

An In-Depth Technical Guide

Executive Summary

This guide outlines a strategic, multi-phase framework for the initial biological evaluation of the novel compound, 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents with a broad spectrum of activities including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] This document provides a rationale-driven screening cascade, beginning with computational assessment and progressing through a targeted panel of primary in vitro assays. The objective is to efficiently characterize the compound's biological potential and identify promising avenues for further development while mitigating late-stage attrition. Methodologies are detailed with an emphasis on the scientific principles underpinning each experimental choice, ensuring a self-validating and robust preliminary assessment for researchers in drug discovery.

Introduction: The Scientific Premise

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its metabolic stability and versatile bonding capabilities. Its derivatives are known to exhibit a wide array of pharmacological activities, forming the core structure of drugs used as antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][4] The promising bioactivity of the triazole nucleus has established it as a pharmacologically important chemical scaffold, making novel derivatives compelling candidates for biological screening.[5]

Profile of the Target Compound: this compound

The subject of this guide possesses distinct structural features that inform our screening strategy:

-

1,2,4-Triazole-3-thiol Core: The thiol/thione tautomerism of this core is a critical feature, often implicated in binding to metalloenzymes or acting as a key pharmacophore.

-

5-(4-tert-butylphenyl) Group: This bulky, lipophilic substituent is expected to enhance membrane permeability and potentially facilitate hydrophobic interactions with biological targets.

-

4-Methyl Group: N-alkylation at this position can influence the compound's three-dimensional conformation and metabolic stability.

The combination of these moieties suggests potential for a range of activities, necessitating a broad yet systematic initial investigation.

Rationale for a Phased Screening Approach

A tiered or phased screening cascade is the cornerstone of modern drug discovery.[6] This strategy enables rapid, cost-effective decision-making by using broad, high-throughput methods to identify initial "hits," which are then subjected to more complex and specific assays. This approach ensures that resources are focused on compounds with the most promising characteristics, a critical consideration for any development pipeline.[6]

Phase 1: Foundational In Silico and Physicochemical Assessment

Before committing to resource-intensive wet-lab experiments, a foundational assessment is critical. This phase ensures compound integrity and uses computational models to predict its drug-like properties, guiding the selection of subsequent biological assays.

Physicochemical Characterization (Prerequisite)

It is imperative to confirm the identity, purity, and solubility of the test compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) must be employed. All biological assays presuppose a well-characterized and soluble compound.

In Silico ADMET Profiling

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are primary determinants of a drug's success, with poor ADMET profiles being a major cause of clinical trial failure.[7] Initial in silico screening provides a valuable, early forecast of a compound's potential liabilities and drug-likeness.[8][9]

Workflow for In Silico ADMET Assessment

Caption: In Silico ADMET Prediction Workflow.

Key Parameters to Evaluate:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Inhibition of major Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, 2D6, 2C9).

-

Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

This profile provides an early warning system, highlighting potential issues that may terminate a project or necessitate specific chemical modifications.

Phase 2: Primary In Vitro Biological Screening Cascade

Based on the extensive literature on 1,2,4-triazole derivatives, a primary screening panel targeting antimicrobial, anticancer, and enzyme inhibition activities is proposed.[10][11][12] This approach casts a wide net to capture the most probable biological effects of the compound.

Overall Screening Workflow

The primary screening phase is designed as a parallel process to efficiently test for distinct biological activities. Positive results, or "hits," from this phase will justify progression to more focused secondary screening.

Caption: Go/No-Go Decision-Making Workflow.

Conclusion and Future Directions

This guide presents a robust and logical framework for the initial biological screening of this compound. By integrating in silico predictions with a targeted panel of in vitro assays, this strategy allows for an efficient and comprehensive preliminary evaluation. Compounds identified as "hits" through this cascade are strong candidates for progression into secondary screening phases, which may include mechanism of action (MoA) studies, selectivity profiling against related targets, and initial in vivo efficacy and safety assessments. This structured approach maximizes the potential for discovering novel therapeutic agents while conserving valuable research resources.

References

-

Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2). [Link]

-

Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(7), 1537-1547. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. [Link]

-

Chaniyara, R., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 155-159. [Link]

-

Luo, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. European Journal of Medicinal Chemistry, 213, 113039. [Link]

-

Rehman, A. U., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(35), 22718-22731. [Link]

-

Cheng, F., et al. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 2(19), 7578-7585. [Link]

-

Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

-

Koç, B., et al. (2023). Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187515. [Link]

-

Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. [Link]

-

Parlak, A. E. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Al-Sanea, M. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7206. [Link]

-

Aw, R., et al. (2023). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. ACS Medicinal Chemistry Letters, 14(5), 653-660. [Link]

-

BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

-

Alyahyaoy, H. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. ResearchGate. [Link]

-

Sabale, P. M., & Mehta, P. (2012). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 323-326. [Link]

-

Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]

-

El-Sayed, W. A., et al. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Journal of the Brazilian Chemical Society, 23(10), 1877-1886. [Link]

-

Rehman, A. U., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(35), 22718-22731. [Link]

-

Mahdi, M. F., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Istanbul University Faculty of Pharmacy, 51(3), 395-407. [Link]

-

Patel, M., & De, S. (2016). Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences, 3(11), 66-82. [Link]

-

Gushchina, E. S., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(15), 5779. [Link]

-

Hrabovska, V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 483-489. [Link]

-

Yaseen, M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

-

Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2055. [Link]

-

Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]

-

Wang, Z., et al. (2023). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 165, 115160. [Link]

-

Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. [Link]

-

Blass, B. E. (2015). In vitro Screening Systems. ResearchGate. [Link]

-

Gupta, A. K., et al. (2011). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [5][10][13]triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 2(8). [Link]

-

Wang, B-L., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6981. [Link]

-

Farshori, N. N., et al. (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 16(9), 7651-7662. [Link]

-

Wang, B-L., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6981. [Link]

-

Zahra, S. S., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals, 16(2), 211. [Link]

-

Liu, X., et al. (2020). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. [Link]

-

Chen, J., et al. (2012). Semi-synthesis and biological evaluation of 1,2,3-triazole-based podophyllotoxin congeners as potent antitumor agents inducing apoptosis in HepG2 cells. Archiv der Pharmazie, 345(12), 945-956. [Link]

-

Zahra, S. S., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals, 16(2), 211. [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 6. international-biopharma.com [international-biopharma.com]

- 7. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 8. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

- 10. researchgate.net [researchgate.net]

- 11. isres.org [isres.org]

- 12. researchgate.net [researchgate.net]

- 13. research.uaeu.ac.ae [research.uaeu.ac.ae]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel 1,2,4-Triazole-3-Thiol Derivatives

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activities.[1] From potent antifungal and antibacterial agents to promising anticancer and anti-inflammatory leads, the versatility of this heterocyclic system is well-documented.[2][3][4][5] However, for every novel derivative synthesized, the critical question remains: How does it work? Moving beyond phenotypic observations to a precise molecular mechanism of action (MOA) is the pivotal step that transforms a promising compound into a viable therapeutic candidate.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically dissect the MOA of novel 1,2,4-triazole-3-thiol derivatives. We will eschew a rigid, one-size-fits-all template, instead presenting a logical, multi-phased discovery workflow. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and the necessity of self-validating protocols to ensure the trustworthiness of your findings.

Part 1: Foundational Understanding of the 1,2,4-Triazole-3-Thiol Scaffold

The Versatile Core and its Tautomeric Nature

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms.[6] The addition of a sulfur atom at the 3-position introduces a critical feature: thiol-thione tautomerism.[7] The molecule can exist in either the thiol (-SH) or thione (C=S) form, and this equilibrium can be influenced by the solvent, pH, and substitution patterns. This dynamic nature is not merely a chemical curiosity; it is fundamental to the molecule's biological activity, as the two forms possess different hydrogen bonding capabilities and affinities for biological receptors and enzymes.[7] Understanding this tautomerism is a prerequisite for any mechanistic study.

A Spectrum of Known Biological Activities

The 1,2,4-triazole-3-thiol moiety is a privileged scaffold, consistently appearing in compounds with diverse pharmacological profiles. This established history provides a valuable context for forming initial hypotheses about a novel derivative's potential MOA.

| Biological Activity | Examples and Key Findings | Relevant Targets/Pathways |

| Antifungal | Active against Candida albicans, Aspergillus niger, and Microsporum gypseum.[2][3][8] Some derivatives show activity superior to standard drugs like ketoconazole.[2] | Inhibition of ergosterol biosynthesis (e.g., Lanosterol 14α-demethylase) is a classic triazole mechanism.[8] |

| Antibacterial | Activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[9][10][11] | Cell wall synthesis, DNA gyrase, protein synthesis. |

| Anticancer | Cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer.[4][12] | Kinase inhibition (e.g., PI3K/Akt pathway), microtubule disruption, induction of apoptosis.[4] |

| Enzyme Inhibition | Inhibition of enzymes such as α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[13][14][15][16] | Relevant for diabetes, Alzheimer's disease, and other metabolic or neurological disorders. |

| Antioxidant | Some derivatives exhibit significant free radical scavenging effects.[5][17] | Regulation of oxidative stress.[18][19] |

Part 2: A Phased Experimental Workflow for MOA Discovery

Elucidating the MOA is a process of systematic investigation, moving from broad, observable effects to specific molecular interactions. This phased approach ensures a logical progression of research, where the results of one phase inform the design of the next.

Caption: Overall workflow for discovering the mechanism of action.

Phase 1: Hypothesis Generation via Phenotypic Screening

Causality: Before you can find a specific molecular target, you must understand the compound's biological effect in a broader context. Phenotypic screening provides this crucial first look, allowing you to observe the compound's impact on whole organisms or cells. The resulting "fingerprint" of activity guides all subsequent, more focused experiments.

Protocol: Broad-Spectrum Bioactivity Profiling

-

Antimicrobial Screening:

-

Objective: To determine the spectrum of antimicrobial activity.

-

Method: Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a diverse panel of microorganisms.

-

Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[2][9]

-

Controls: Include a solvent control (e.g., DMSO), a no-treatment control, and a positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).

-

-

Anticancer Cytotoxicity Screening:

-

Objective: To assess the compound's effect on cancer cell viability.

-

Method: Use a standard cell viability assay, such as the MTT assay, to measure the cytotoxic effects on a panel of human cancer cell lines.[4]

-

Panel: Select cell lines from different tissue origins (e.g., breast [MDA-MB-231], pancreatic [Panc-1], melanoma [IGR39]) to identify potential selectivity.[4]

-

Controls: Include a solvent control, a no-treatment control, and a positive control cytotoxic drug (e.g., doxorubicin).

-

-

Data Analysis and Hypothesis Formulation:

-

Analyze the MIC and IC50 values. Is the activity broad-spectrum or highly specific? Is it more potent against fungi than bacteria? Is it selective for a particular cancer cell type?

-

Example Hypothesis: A compound with a very low MIC against C. albicans but high MICs against bacteria suggests a specific antifungal MOA, possibly related to established triazole targets like ergosterol synthesis.[8] A compound showing high cytotoxicity in a breast cancer line known for overactive kinase signaling might suggest a role as a kinase inhibitor.[4]

-

Phase 2: Target Identification - The Search for a Molecular Partner

With a working hypothesis, the next step is to identify the direct molecular target(s) of your compound. This involves using both predictive and experimental methods to cast a wide net and then narrow down the possibilities.

Causality: Before committing to resource-intensive wet lab experiments, computational methods can rapidly screen thousands of potential protein targets. Molecular docking predicts the binding affinity and conformation of your compound within the active site of a protein, providing a prioritized list of candidates for experimental validation.[18][19][20]

Protocol: Virtual Screening via Molecular Docking

-

Prepare the Ligand: Generate a 3D structure of your 1,2,4-triazole-3-thiol derivative. Ensure correct protonation states, especially considering the thiol-thione tautomerism.

-

Select a Target Library: Based on your Phase 1 hypothesis, select a library of protein structures (from the Protein Data Bank, PDB). For an antifungal hypothesis, this would include enzymes in the ergosterol pathway, cell wall synthesis, etc.[21]

-

Perform Docking: Use docking software (e.g., AutoDock, Glide) to systematically fit the ligand into the binding sites of the target proteins.

-

Analyze Results: Rank the targets based on binding energy scores and analyze the predicted binding poses. Look for key interactions (hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the active site.[18]

Data Presentation: Sample Docking Results

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Predicted Interactions |

| Lanosterol 14α-demethylase | 5V5Z | -9.8 | Heme coordination, H-bond with Tyr132 |

| Dihydrofolate Reductase | 1DHF | -7.2 | H-bond with Asp27 |

| Protein Kinase B (Akt1) | 1UNQ | -6.5 | H-bond with hinge region backbone |

Causality: This is a direct experimental approach to identify proteins that physically interact with your compound. By immobilizing the compound, you can use it as "bait" to "fish" its binding partners out of a complex mixture of cellular proteins.[22][23] This unbiased method can uncover novel or unexpected targets.

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Affinity Chromatography followed by Mass Spectrometry (AC-MS) [22]

-

Probe Synthesis: Chemically modify your triazole derivative by adding a linker arm at a position not critical for its biological activity. Covalently attach this linker to a solid support, such as agarose or magnetic beads.

-

Cell Lysate Preparation: Grow the relevant cells (e.g., fungal or cancer cells) and prepare a total protein lysate under non-denaturing conditions.

-

Affinity Pulldown: Incubate the compound-immobilized beads with the cell lysate. The target protein(s) will bind to the compound.

-

Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads. This step is critical for reducing false positives.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing salt concentration, or using a competing soluble version of the compound.

-

Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a protein database (e.g., UniProt) to identify the proteins from the peptide fragmentation patterns. Proteins that are significantly enriched in the pulldown compared to a control (beads with no compound) are considered putative targets.

Phase 3: Target Validation and Mechanistic Elucidation

Causality: Identifying a putative target is not the end of the journey. You must now experimentally validate that the interaction is real, specific, and responsible for the compound's biological effect. This phase connects the molecular interaction to the cellular phenotype.

Causality: If your putative target is an enzyme, the most direct way to validate the interaction is to demonstrate that your compound inhibits its activity in a purified, cell-free system. This confirms a direct biochemical interaction.

Protocol: In Vitro Enzyme Inhibition Assay

-

Obtain the Enzyme: Use a commercially available recombinant version of your target enzyme or purify it from a native source.

-

Set up the Reaction: In a multi-well plate, combine the enzyme, its substrate, and any necessary cofactors in a suitable buffer.

-

Add the Inhibitor: Add your triazole derivative at a range of concentrations. Include a no-inhibitor control and a known inhibitor as a positive control.

-

Measure Activity: Incubate the reaction and measure the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate IC50: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Sample Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

| Novel Triazole 1A | Fungal Kinase XYZ | 0.5 ± 0.1 |

| Novel Triazole 1B | Fungal Kinase XYZ | 12.7 ± 2.3 |

| Positive Control | Staurosporine | 0.01 ± 0.002 |

Causality: A single protein rarely acts in isolation. To fully understand the MOA, you must place the target within its broader signaling network. By treating cells with your compound, you can observe the downstream consequences of inhibiting your target, thereby mapping its functional role.

Example: Investigating a Putative Kinase Inhibitor

If your compound inhibits a kinase (e.g., Akt) in a cancer cell line, you can use techniques like Western Blotting to probe the phosphorylation status of its known downstream substrates (e.g., mTOR, GSK3β). A decrease in the phosphorylation of these substrates upon treatment provides strong evidence that your compound is engaging its target and disrupting the signaling cascade within the cell.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Part 3: Data Integration and Conclusion

The final and most critical step is to synthesize all the data into a coherent mechanistic model. Does the IC50 from the enzyme assay correlate with the IC50 from the cell viability assay? Does the disruption of the signaling pathway logically explain the observed phenotype? A robust MOA is supported by multiple, independent lines of evidence.

By following this structured, iterative, and self-validating approach, you can move with confidence from a novel 1,2,4-triazole-3-thiol derivative with an interesting phenotype to a well-characterized compound with a defined molecular mechanism of action. This detailed understanding is indispensable for guiding future lead optimization, predicting potential off-target effects, and ultimately, accelerating the journey from the laboratory bench to the clinic.

References

- A Researcher's Guide to Target Identification and Specificity Validation for Novel Bioactive Compounds - Benchchem.

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. Available from: [Link]

-

Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC. Available from: [Link]

-

(PDF) Target Identification Approaches in Drug Discovery - ResearchGate. Available from: [Link]

-

Natural Bioactive Compound Target Identification - Creative Biolabs. Available from: [Link]

-

Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed. Available from: [Link]

- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.

-

Recent advances in target identification of bioactive natural products - Taylor & Francis Online. Available from: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available from: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available from: [Link]

- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Available from: [Link]

- Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives.

-

Antifungal Properties of 1,2,4-Triazoles - ISRES. Available from: [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. Available from: [Link]

-

Overview of the biological activities of 1,2,4-triazole-3-thiol... - ResearchGate. Available from: [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. Available from: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. Available from: [Link]

-

A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed. Available from: [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega. Available from: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. Available from: [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available from: [Link]

-

An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions - Pharmacia. Available from: [Link]

-

Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol - ResearchGate. Available from: [Link]

-

(PDF) IN SILICO CHARACTERIZATION, MOLECULAR DOCKING, AND IN VITRO EVALUATION OF TRIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS - ResearchGate. Available from: [Link]

-